Salicyl alcohol
Overview
Description
Salicyl alcohol, also known as 2-hydroxybenzyl alcohol, is an organic compound with the chemical formula C7H8O2. It is a white solid that is used as a precursor in organic synthesis. This compound is a phenolic alcohol and is structurally related to salicylic acid. It is found naturally in plants and is a key intermediate in the biosynthesis of salicylic acid.
Mechanism of Action
Target of Action
Salicyl alcohol, also known as saligenin, is an organic compound that is used as a precursor in organic synthesis . It is a pharmacophore in several notable β2-adrenoceptor agonists . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting them directly and irreversibly . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result of this interaction is analgesic and anti-inflammatory activity .
Biochemical Pathways
This compound is a product of shikimic acid and phenylpropanoid metabolism of plants . It is synthesized in plants through different regulatory pathways depending on the requirement of the plant cell . This compound is also the precursor of salicylic acid . It is formed from salicin by enzymatic hydrolysis by Salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis .
Pharmacokinetics
It is known that salicylic acid, a related compound, undergoes metabolism through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and analgesic activities . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins and thromboxanes, which play key roles in inflammation and pain sensation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phenotype of this compound catabolism is readily transferred by horizontal gene transfer but is selectively neutral under environmentally-relevant conditions
Biochemical Analysis
Biochemical Properties
Salicyl alcohol is involved in various biochemical reactions. It is produced by the hydroxymethylation of phenol using formaldehyde . This compound is the precursor of salicylic acid . It is formed from salicin by enzymatic hydrolysis by Salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis .
Cellular Effects
This compound and its derivatives have been shown to influence various cellular processes. For instance, this compound has been found to be involved in plant innate immunity, including resistance in both local and systemic tissue upon biotic attacks .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to salicylic acid, which modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins . Salicylate may competitively inhibit prostaglandin formation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, air oxidation of this compound gives salicylaldehyde
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, synthetically modified bioisosteres of this compound have been investigated for their ulcerogenic potential in comparison with aspirin in rats .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the production of salicylic acid . It is formed from salicin by enzymatic hydrolysis by Salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Enzymes involved in its metabolic pathway, such as NtCNL, NtCHD, and NtKAT1, have been found to localize in the peroxisomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyl alcohol can be synthesized through the hydroxymethylation of phenol using formaldehyde. The reaction involves the following steps:
Hydroxymethylation: Phenol reacts with formaldehyde in the presence of a base to form this compound.
Another method involves the ortho-hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method is general for phenols containing no strong electron-withdrawing substituents and allows the preparation of o-hydroxybenzyl alcohols of high purity in high yield .
Industrial Production Methods
In industrial settings, this compound is produced by the hydroxymethylation of phenol using formaldehyde. The process involves continuous azeotropic distillation of water to drive the reaction to completion and obtain high yields of this compound .
Chemical Reactions Analysis
Types of Reactions
Salicyl alcohol undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to form salicylaldehyde.
Reaction: C6H4OH(CH2OH) + O → C6H4OH(CHO) + H2O
Conditions: This reaction can be catalyzed by metal catalysts such as gold, palladium, platinum, and copper.
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Acetal Formation: : this compound can form acetals with compounds such as isovanillin.
Reaction: C6H4OH(CH2OH) + RCHO → C6H4OH(CH2OR) + H2O
Conditions: This reaction typically requires an acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Metal catalysts (e.g., gold, palladium, platinum, copper) and oxidizing agents such as hydrogen peroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Salicylaldehyde: Formed by the oxidation of this compound.
Acetals: Formed by the reaction of this compound with aldehydes.
Scientific Research Applications
Salicyl alcohol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Salicyl alcohol is structurally similar to other phenolic alcohols and benzyl alcohols. Some similar compounds include:
Benzyl Alcohol: Similar structure but lacks the hydroxyl group on the benzene ring.
Phenol: Similar structure but lacks the hydroxymethyl group.
Salicylic Acid: Structurally related but contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
This compound’s unique combination of a hydroxyl group and a hydroxymethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a key precursor in the biosynthesis of salicylic acid.
Properties
IUPAC Name |
2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRYARSYNCAZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-47-0 | |
Record name | Benzenemethanol, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27134-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9045843 | |
Record name | Salicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |
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Vapor Pressure |
0.000825 [mmHg] | |
Record name | 2-Methylol phenol | |
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CAS No. |
90-01-7 | |
Record name | 2-Hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salicyl alcohol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090017 | |
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Record name | salicyl alcohol | |
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Record name | salicyl alcohol | |
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Record name | Benzenemethanol, 2-hydroxy- | |
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Record name | Salicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |
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Record name | Salicyl alcohol | |
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Record name | SALICYL ALCOHOL | |
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Record name | 2-Hydroxybenzyl alcohol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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